molecular formula C13H14BrN3O3S2 B6429959 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097919-45-2

5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine

Cat. No.: B6429959
CAS No.: 2097919-45-2
M. Wt: 404.3 g/mol
InChI Key: XQXNUQKXBRJUDW-UHFFFAOYSA-N
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Description

5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine is a synthetic compound with the molecular formula C13H14BrN3O3S2 and a molecular weight of 404.3 g/mol. This compound is used in various fields of research and industry due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-bromo-2-pyrimidinol with 1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-bromo-2-thienylboronic acid
  • 5-bromo-2,2’-bithiophene
  • (5-bromo-2-methylphenyl)-(5-(4-fluorophenyl)-2-thienyl)methanone

Uniqueness

What sets 5-bromo-2-({1-[(5-methylthiophen-2-yl)sulfonyl]pyrrolidin-3-yl}oxy)pyrimidine apart is its unique combination of a bromopyrimidine core with a sulfonylated pyrrolidine and a methylthiophene group. This unique structure imparts specific chemical and biological properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

5-bromo-2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O3S2/c1-9-2-3-12(21-9)22(18,19)17-5-4-11(8-17)20-13-15-6-10(14)7-16-13/h2-3,6-7,11H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXNUQKXBRJUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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